2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is an organic compound that features both an indole and a phenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with an alkyl halide.
Coupling Reaction: The final step involves coupling the indole derivative with the phenoxy derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The phenoxy group might enhance the compound’s ability to cross cell membranes or bind to specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4-dimethylphenoxy)ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,5-dimethylphenoxy)ethanone
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C18H19NO2/c1-13-6-5-7-14(2)18(13)21-12-17(20)19-11-10-15-8-3-4-9-16(15)19/h3-9H,10-12H2,1-2H3 |
InChI Key |
MHIXDQUEODUCCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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